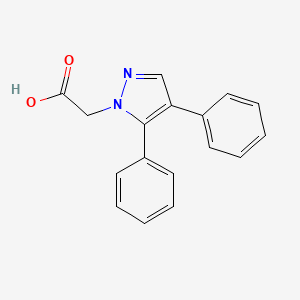

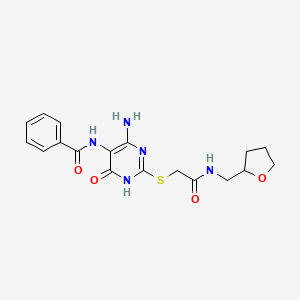

(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid

Overview

Description

“(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid” is a compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest due to their confirmed biological and pharmacological activities . The starting material for the synthesis of these compounds is often achieved through the condensation of hydrazines with α,β-ethylenic ketones .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . The structural parameters like bond lengths, bond angles, and dihedral angles can be obtained from the optimized molecular geometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives often involve Claisen–Schmidt-type aldol-crotonic condensation . The reaction media often used is polyethylene glycol-400 (PEG-400) and a catalytic amount of acetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For example, imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives have been synthesized through various chemical reactions, demonstrating their potential in organic synthesis and material science. For example, a series of 1,3,5-triaryl-2-pyrazolines, synthesized from corresponding 4-alkoxychalcones, exhibited fluorescence properties, suggesting their application in fluorescent materials (Hasan et al., 2011). Similarly, novel pyrazolo[3,4-b]pyridine products were prepared via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, indicating a method for creating N-fused heterocycles (Ghaedi et al., 2015).

Antioxidant and Antimicrobial Activities

Pyrazole derivatives have shown significant biological activities, including antioxidant and antimicrobial effects. A study on walnut kernels isolated phenolic compounds, such as pyrogallol and vanillic acid, with notable antioxidant activities (Zhang et al., 2009). Another research synthesized compounds that exhibited good antimicrobial and antioxidant activity, highlighting the therapeutic potential of pyrazole derivatives (Umesha et al., 2009).

Corrosion Inhibition

Pyrazoline derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating their application in industrial processes. Two studies highlighted the efficacy of pyrazoline derivatives in enhancing mild steel resistance in hydrochloric acid solution, showing high inhibition efficiencies and suggesting a promising application in corrosion protection (Lgaz et al., 2018; Lgaz et al., 2020).

Chemical Reactivity and Structural Studies

Pyrazole derivatives have also been studied for their structural and spectroscopic properties, contributing to our understanding of their chemical behavior. For instance, the structural, spectroscopic, electronic, and chemical reactivity studies of a particular pyrazole derivative revealed insights into its stability and reactivity, underlining the importance of such compounds in chemical research (Dhonnar et al., 2021).

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to inhibit the activity of acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

It’s known that pyrazole derivatives can affect the production of reactive oxygen species (ros), which are produced by cells through their routine metabolic pathways . Overexpression of ROS has been linked to disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .

Pharmacokinetics

Due to the polar nature of the pyrazole ring, the pharmacokinetic parameters of pyrazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Pyrazole derivatives have been found to affect the activity of acetylcholinesterase (ache), leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms . They also affect the production of reactive oxygen species (ROS), which can lead to oxidative stress and potentially disease development .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4,5-diphenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16(21)12-19-17(14-9-5-2-6-10-14)15(11-18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUXXZISQANQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2)CC(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2885748.png)

![4-ethoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2885752.png)

![methyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2885761.png)

![2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione](/img/structure/B2885762.png)

![[1-(Hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B2885763.png)